molecular formula C8H6ClNO B2961937 2-Chloro-7-methylbenzo[d]oxazole CAS No. 1378633-00-1

2-Chloro-7-methylbenzo[d]oxazole

Cat. No. B2961937
CAS RN: 1378633-00-1
M. Wt: 167.59
InChI Key: YRMVIUOSPZWDLP-UHFFFAOYSA-N
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Description

2-Chloro-7-methylbenzo[d]oxazole (C7MBO) is a heterocyclic aromatic compound that is part of the oxazole family. Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The synthesis of 2-Chloro-7-methylbenzo[d]oxazole involves oxidative addition to metal complexes. This process involves N-protonation to yield compounds with NH, NMe-substituted NHC ligands. There are also complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 .


Molecular Structure Analysis

Oxazoles, including 2-Chloro-7-methylbenzo[d]oxazole, are known for their wide range of applications in the fields of chemistry, biochemistry, and medicine. They are important heterocyclic nuclei that have a wide spectrum of biological activities .


Chemical Reactions Analysis

Oxazoles undergo various chemical reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Other reactions include a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, including “2-chloro-7-methyl-1,3-benzoxazole”, have been found to exhibit significant antimicrobial activity. They have been tested against various Gram-positive and Gram-negative bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and fungal strains like Candida albicans and Aspergillus niger .

Anticancer Activity

These compounds have also shown promising results in the field of cancer research. They have been tested against the human colorectal carcinoma (HCT116) cancer cell line and some of them have shown better anticancer activity compared to the standard drug 5-fluorouracil .

Anti-inflammatory Effects

Benzoxazole derivatives are known for their anti-inflammatory effects . This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases.

Antifungal Activity

Apart from their antibacterial properties, benzoxazole derivatives also exhibit antifungal activity . They have been tested against fungal strains like Candida albicans and Aspergillus niger.

Synthesis of NHC Complexes

“2-Chloro-7-methylbenzo[d]oxazole” has been used in the synthesis of NHC (N-heterocyclic carbene) complexes through oxidative addition to metal complexes. This process involves N-protonation to yield compounds with NH, NMe-substituted NHC ligands.

Anticonvulsant Function

Benzoxazole derivatives have been found to exhibit anticonvulsant function . This makes them potential candidates for the development of new drugs for the treatment of convulsive disorders.

Antioxidant Effects

Benzoxazole derivatives are known for their antioxidant effects . This makes them potential candidates for the development of new drugs for the treatment of diseases caused by oxidative stress.

Industrial Applications

Due to their wide range of biological activities, benzoxazole derivatives are also used in various industrial applications . They are used as starting materials for different mechanistic approaches in drug discovery.

properties

IUPAC Name

2-chloro-7-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMVIUOSPZWDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methylbenzo[d]oxazole

CAS RN

1378633-00-1
Record name 2-chloro-7-methyl-1,3-benzoxazole
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